molecular formula C7H6BrNO B3377348 6-Bromo-5-methylpicolinaldehyde CAS No. 1289158-36-6

6-Bromo-5-methylpicolinaldehyde

Cat. No.: B3377348
CAS No.: 1289158-36-6
M. Wt: 200.03 g/mol
InChI Key: KNACGVAYCZTEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpicolinaldehyde typically involves the bromination of 5-methylpicolinaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 6-bromo-5-methylpicolinyl alcohol.

    Substitution: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions, often in the presence of a base.

Major Products:

    Oxidation: 6-Bromo-5-methylpicolinic acid.

    Reduction: 6-Bromo-5-methylpicolinyl alcohol.

    Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-methylpicolinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It serves as a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpicolinaldehyde in various reactions involves its ability to act as an electrophile due to the presence of the aldehyde group. The bromine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to create a wide range of derivatives.

Comparison with Similar Compounds

    5-Bromo-6-methylpicolinaldehyde: Similar structure but with different positional isomerism.

    6-Chloro-5-methylpicolinaldehyde: Chlorine substituted instead of bromine.

    5-Methylpicolinaldehyde: Lacks the bromine substitution.

Uniqueness: 6-Bromo-5-methylpicolinaldehyde is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity patterns and physical properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required.

Properties

IUPAC Name

6-bromo-5-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNACGVAYCZTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856932
Record name 6-Bromo-5-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289158-36-6
Record name 6-Bromo-5-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-methylpicolinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methylpicolinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-methylpicolinaldehyde
Reactant of Route 4
6-Bromo-5-methylpicolinaldehyde
Reactant of Route 5
6-Bromo-5-methylpicolinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-methylpicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.